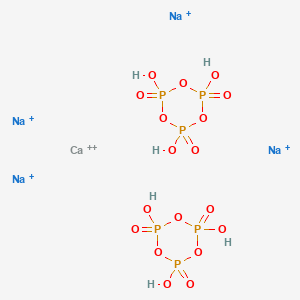
Calcium sodium trimetaphosphate (Na4Ca(P3O9)2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium sodium trimetaphosphate (Na4Ca(P3O9)2) is a compound that belongs to the family of metaphosphates. It is a colorless solid that finds specialized applications in various fields, including food, construction, and biomedical industries. This compound is known for its unique chemical properties and its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium sodium trimetaphosphate can be synthesized through several methods. One common method involves heating sodium dihydrogen phosphate to 550°C, which produces trisodium trimetaphosphate. This compound can then be reacted with calcium salts to form calcium sodium trimetaphosphate .
[ 3 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} ]
Another method involves the thermal reaction of orthophosphoric acid and sodium chloride at 600°C, followed by the addition of calcium salts .
Industrial Production Methods
Industrial production of calcium sodium trimetaphosphate typically involves large-scale heating of sodium dihydrogen phosphate and subsequent reactions with calcium salts. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium sodium trimetaphosphate undergoes various chemical reactions, including hydrolysis, ring-opening, and complexation with metal ions.
Hydrolysis: The compound can hydrolyze to form acyclic sodium triphosphate and calcium phosphate.
Ring-Opening: The metatriphosphate anion can undergo ring-opening reactions with nucleophiles such as amines.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Ring-Opening: Amines are commonly used nucleophiles for ring-opening reactions.
Major Products
Hydrolysis: Sodium triphosphate and calcium phosphate.
Ring-Opening: Various amine-phosphate complexes.
Scientific Research Applications
Calcium sodium trimetaphosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of calcium sodium trimetaphosphate involves its ability to form stable complexes with metal ions, which can modulate various biochemical pathways. In dental applications, it helps in the remineralization of enamel by providing a source of calcium and phosphate ions . The compound’s ability to form crosslinked structures also makes it valuable in the development of hydrogels and other polymeric materials .
Comparison with Similar Compounds
Similar Compounds
Sodium trimetaphosphate (Na3P3O9): Similar in structure but lacks calcium.
Sodium hexametaphosphate (Na6P6O18): A larger ring structure with different properties.
Calcium phosphate (Ca3(PO4)2): A common calcium salt with different applications.
Uniqueness
Calcium sodium trimetaphosphate is unique due to its dual metal ion composition, which provides distinct chemical and physical properties. Its ability to form stable complexes with both sodium and calcium ions makes it particularly valuable in applications requiring controlled release of these ions.
Properties
CAS No. |
35064-06-3 |
|---|---|
Molecular Formula |
CaH6Na4O18P6+6 |
Molecular Weight |
611.92 g/mol |
IUPAC Name |
calcium;tetrasodium;2,4,6-trihydroxy-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/Ca.4Na.2H3O9P3/c;;;;;2*1-10(2)7-11(3,4)9-12(5,6)8-10/h;;;;;2*(H,1,2)(H,3,4)(H,5,6)/q+2;4*+1;; |
InChI Key |
KZTYOBRXBDACOA-UHFFFAOYSA-N |
Canonical SMILES |
OP1(=O)OP(=O)(OP(=O)(O1)O)O.OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na+].[Na+].[Na+].[Na+].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)

![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)

![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)

![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)

![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)




